molecular formula C5H7ClN2S B6203304 4-chloro-N-ethyl-1,3-thiazol-2-amine CAS No. 1549090-65-4

4-chloro-N-ethyl-1,3-thiazol-2-amine

Cat. No.: B6203304
CAS No.: 1549090-65-4
M. Wt: 162.64 g/mol
InChI Key: WMLSIINMMPJHTC-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of a chlorine atom and an ethyl group attached to the thiazole ring makes this compound unique. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. This method involves the reaction of α-haloketones with thiourea under basic conditions. For this compound, the starting materials would be 4-chloroacetophenone and ethylthiourea. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted thiazole derivatives.

    Oxidation Reactions: Formation of thiazole sulfoxides or sulfones.

    Reduction Reactions: Formation of thiazole amines

Scientific Research Applications

4-chloro-N-ethyl-1,3-thiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-ethyl-1,3-thiazol-2-amine is unique due to the presence of both the chlorine atom and the ethyl group, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various applications in medicinal chemistry, biology, and material science .

Properties

CAS No.

1549090-65-4

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

4-chloro-N-ethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)

InChI Key

WMLSIINMMPJHTC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CS1)Cl

Purity

95

Origin of Product

United States

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